H-Tyr-Gly-Gly-OH can be sourced from the hydrolysis of proteins that contain these amino acids or synthesized through peptide synthesis techniques. It belongs to a broader class of peptides that includes many biologically active compounds, such as hormones and neurotransmitters.
The synthesis of H-Tyr-Gly-Gly-OH typically employs Solid-Phase Peptide Synthesis (SPPS), a widely used method for assembling peptides. The Fmoc (Fluorenylmethyloxycarbonyl) strategy is commonly used in this process.
In SPPS, the initial amino acid (tyrosine) is attached to a resin via an acid-labile bond. Subsequent amino acids (glycine residues) are added one at a time in a stepwise manner. The coupling reactions are facilitated by reagents such as Dicyclohexylcarbodiimide (DIC) and OxymaPure to activate the carboxyl group of the incoming amino acid. The removal of the Fmoc protecting group is typically achieved using a solution of piperidine in dimethylformamide (DMF) .
The synthesis protocol generally involves:
The molecular structure of H-Tyr-Gly-Gly-OH can be represented as follows:
The structure consists of a tyrosine residue linked to two glycine residues, forming a linear peptide chain.
The structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the identity and purity of the synthesized peptide .
H-Tyr-Gly-Gly-OH can undergo several chemical reactions typical for peptides, including:
The stability of H-Tyr-Gly-Gly-OH under various pH conditions can be assessed through kinetic studies, revealing how it behaves in biological systems .
The mechanism of action for H-Tyr-Gly-Gly-OH primarily relates to its role as a signaling molecule or neurotransmitter in biological systems. It may interact with specific receptors, influencing physiological responses such as pain modulation or hormone secretion.
Research indicates that peptides like H-Tyr-Gly-Gly-OH can activate opioid receptors, contributing to analgesic effects . The binding affinity and efficacy can be studied using radiolabeled ligand binding assays.
Relevant analytical techniques include High-Performance Liquid Chromatography (HPLC) for purity assessment and optical rotation measurements for stereochemical analysis .
H-Tyr-Gly-Gly-OH has several applications in scientific research:
This tripeptide exemplifies the significance of small peptides in biochemical pathways and therapeutic applications, making it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
H-Tyr-Gly-Gly-OH (alternatively designated Tyr-Gly-Gly or L-Tyrosylglycylglycine) is a tripeptide fragment derived from the proteolytic cleavage of larger endogenous opioid peptides, particularly enkephalins. The canonical enkephalin sequences—Met-enkephalin (H-Tyr-Gly-Gly-Phe-Met-OH) and Leu-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH)—undergo enzymatic degradation by peptidases such as dipeptidyl aminopeptidase and neprilysin. This metabolism yields H-Tyr-Gly-Gly-OH as a transient intermediate, which retains partial affinity for opioid receptors but exhibits significantly reduced bioactivity compared to full-length enkephalins. For example, while Met-enkephalin binds δ-opioid receptors (DOR) with nanomolar affinity (EC₅₀ = 1.03 nM) [2], its truncated fragment H-Tyr-Gly-Gly-Phe-OH (enkaphalin(1-4)) shows only ~0.1% of the parent peptide's biological activity [9]. This positions H-Tyr-Gly-Gly-OH as a metabolic byproduct reflecting enkephalin turnover rather than a primary signaling molecule. Its presence in biological matrices serves as a biomarker for enkephalin metabolism, particularly in neurological studies investigating opioidergic tone [4] [9].
Beyond its metabolic role, H-Tyr-Gly-Gly-OH may function as a ligand with distinct neuromodulatory properties. The N-terminal Tyr-Gly-Gly motif is a conserved signature across "typical" opioid peptides (e.g., β-endorphin, dynorphin A), all sharing the sequence Tyr-Gly-Gly-Phe [10]. This motif is critical for receptor recognition:
Table 1: Key Endogenous Opioid Peptides Containing the Tyr-Gly-Gly Motif
| Peptide | Full Sequence | Primary Receptor Target | Origin |
|---|---|---|---|
| Met-enkephalin | H-Tyr-Gly-Gly-Phe-Met-OH | δ-opioid (DOR) | Mammalian CNS |
| Leu-enkephalin | H-Tyr-Gly-Gly-Phe-Leu-OH | δ-opioid (DOR) | Mammalian CNS |
| β-endorphin | H-Tyr-Gly-Gly-Phe-...-OH | μ/δ-opioid (MOR/DOR) | Pituitary gland |
| Dynorphin A | H-Tyr-Gly-Gly-Phe-...-OH | κ-opioid (KOR) | Hypothalamus |
| H-Tyr-Gly-Gly-OH | H-Tyr-Gly-Gly-OH | Low-affinity MOR/DOR | Metabolic fragment |
As a truncated variant, H-Tyr-Gly-Gly-OH lacks the C-terminal aromatic residue (Phe⁴) essential for high-affinity receptor engagement. Consequently, it does not exhibit potent analgesia but may modulate synaptic transmission or compete with full-length enkephalins for receptor access. Its role extends to neuropeptide precursor processing, where it may influence the kinetics of bioactive peptide generation [4] [9] [10].
H-Tyr-Gly-Gly-OH interacts with opioid receptors, albeit with lower affinity than intact enkephalins. Experimental studies indicate:
Table 2: Comparative Opioid Receptor Interactions of Enkephalin Fragments
| Compound | μ-opioid (MOR) Affinity | δ-opioid (DOR) Affinity | cAMP Inhibition (EC₅₀) |
|---|---|---|---|
| Met-enkephalin | 13 nM [2] | 1.03 nM [2] | 6.4 nM [2] |
| H-Tyr-Gly-Gly-Phe-OH | ~1 μM [9] | ~1 μM [9] | ~500 nM [9] |
| H-Tyr-Gly-Gly-OH | >10 μM [4] | >10 μM [4] | Not detected |
Structurally, the absence of Phe⁴ disrupts critical hydrophobic interactions within the receptor binding pocket. Molecular modeling reveals that while Tyr¹ anchors the peptide to conserved aspartate residues (e.g., Asp147 in MOR), Gly²-Gly³ permits conformational flexibility but cannot replace the steric bulk of Phe⁴ required for full receptor activation [5] [10]. This underpins its role as a subthreshold modulator of endogenous opioid pathways rather than a standalone analgesic agent. Its presence may fine-tune synaptic enkephalin activity through competitive inhibition or allosteric effects, contributing to homeostasis in pain-processing networks [4] [10].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: